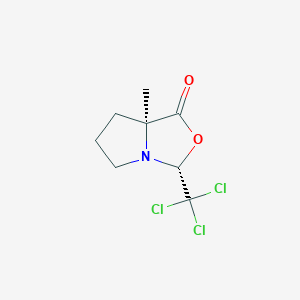![molecular formula C11H9FN2OS B8523309 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine](/img/structure/B8523309.png)
3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 4-fluorophenylsulfanyl group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the 4-Fluorophenylsulfanyl Group: This step involves the nucleophilic substitution of a suitable precursor with 4-fluorothiophenol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorophenylsulfanyl group can enhance binding affinity through hydrophobic interactions, while the methoxy group can influence the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methylsulfonyl-phenyl)-6-methoxy-pyridazine: Similar structure but with a methylsulfonyl group instead of a fluorophenylsulfanyl group.
3-(4-Chlorophenylsulfanyl)-6-methoxy-pyridazine: Similar structure but with a chlorophenylsulfanyl group instead of a fluorophenylsulfanyl group.
Uniqueness
3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine is unique due to the presence of the fluorophenylsulfanyl group, which can impart distinct electronic properties and influence the compound’s reactivity and binding affinity. The methoxy group also contributes to the compound’s overall properties, making it a versatile scaffold for various applications.
Propiedades
Fórmula molecular |
C11H9FN2OS |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)sulfanyl-6-methoxypyridazine |
InChI |
InChI=1S/C11H9FN2OS/c1-15-10-6-7-11(14-13-10)16-9-4-2-8(12)3-5-9/h2-7H,1H3 |
Clave InChI |
XOSZDFFWFSUHFO-UHFFFAOYSA-N |
SMILES canónico |
COC1=NN=C(C=C1)SC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-[4(-Trifluoromethyl)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8523248.png)
![benzyl[(2S)-3-methyl-1-(morpholin-4-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B8523254.png)





![Carbamic acid,[2-amino-4-cyano-5-[methyl(2-methylpropyl)amino]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8523317.png)
